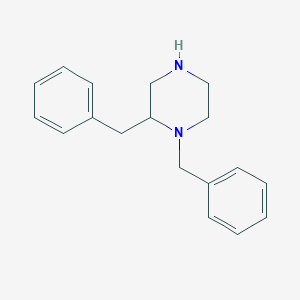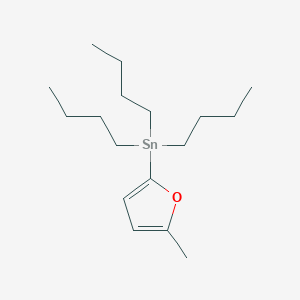
1,2-Dibenzylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibenzylpiperazine is an organic compound belonging to the piperazine family. It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the piperazine ring. The molecular formula of this compound is C18H22N2, and it has a molar mass of 266.38 g/mol . This compound is often found as an impurity in the synthesis of benzylpiperazine, a recreational stimulant .
Preparation Methods
1,2-Dibenzylpiperazine can be synthesized through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Microwave-assisted synthesis: This method uses microwave energy to accelerate the reaction rates and increase the yield of this compound.
Industrial production: In industrial settings, the synthesis of this compound often involves the reaction of piperazine with benzyl chloride under controlled conditions to minimize the formation of impurities.
Chemical Reactions Analysis
1,2-Dibenzylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzyl alcohols and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated benzyl derivatives, leading to the formation of substituted piperazines.
Scientific Research Applications
1,2-Dibenzylpiperazine has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
1,2-Dibenzylpiperazine is similar to other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant effects, 1-Benzylpiperazine is often used recreationally and has a similar structure to this compound.
3,4-Methylenedioxy-1-benzylpiperazine: This compound has psychoactive properties and is used in research to study its effects on the central nervous system.
1-Methyl-4-benzylpiperazine: Another piperazine derivative with stimulant properties, used in scientific research.
Properties
IUPAC Name |
1,2-dibenzylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-14-19-11-12-20(18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGGDPZUASKXAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)


![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)
